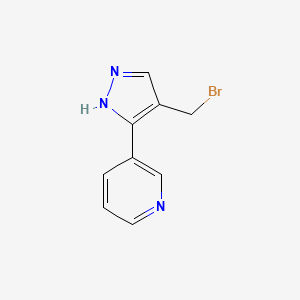

3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine

CAS No.: 2090609-36-0

Cat. No.: VC3148785

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090609-36-0 |

|---|---|

| Molecular Formula | C9H8BrN3 |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 3-[4-(bromomethyl)-1H-pyrazol-5-yl]pyridine |

| Standard InChI | InChI=1S/C9H8BrN3/c10-4-8-6-12-13-9(8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13) |

| Standard InChI Key | KHOFAZZBSWYIJR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=C(C=NN2)CBr |

| Canonical SMILES | C1=CC(=CN=C1)C2=C(C=NN2)CBr |

Introduction

Structural and Physical Properties

3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine exhibits a molecular formula of C₉H₈BrN₃ and a molecular weight of 238.09 g/mol . Its structure consists of:

-

A pyridine ring (6-membered aromatic ring with one nitrogen atom).

-

A pyrazole ring (5-membered aromatic ring with two nitrogen atoms) substituted at the 3-position.

-

A bromomethyl group (-CH₂Br) attached to the pyrazole ring at the 4-position.

Key Structural Features

The compound’s reactivity is dominated by:

The SMILES notation C1=CC=CN=C1C2=C(C=NN2)Br and InChIKey LKKNQJJSEMQTHQ-UHFFFAOYSA-N provide precise structural identification .

| Step | Reagents/Conditions | Product |

|---|---|---|

| Mitsunobu Reaction | DIAD, PPh₃, 4-nitropyrazole | (3R)-3-(4-nitro-1H-pyrazol-1-yl)cyclopentylpropanenitrile |

| Reduction | Pd/C, H₂ (1–20 bar), THF | (3R)-3-(4-amino-1H-pyrazol-1-yl)cyclopentylpropanenitrile |

| Sandmeyer Reaction | NaNO₂, CuBr, HBr (48%), 0–5°C → 60–65°C | (3R)-3-(4-bromo-1H-pyrazol-1-yl)cyclopentylpropanenitrile |

Though these steps target a cyclopentyl derivative, similar logic applies to pyridine-pyrazole systems.

Applications in Research and Industry

Pharmaceutical Development

The bromomethyl group enables further functionalization, making this compound a precursor for bioactive molecules. Analogous structures have been explored as:

-

Kinase Inhibitors: Brominated pyrazoles are common in JAK/STAT pathway inhibitors (e.g., ruxolitinib) .

-

Antimicrobial Agents: Pyridine-pyrazole hybrids often exhibit activity against bacterial and fungal strains.

Materials Science

The compound’s planar aromatic system may serve as a building block for:

-

Organic Electronics: Potential use in OLEDs or OPVs due to conjugated π-systems.

-

Coordination Polymers: The pyridine nitrogen and bromomethyl group can act as ligands for metal centers.

Comparative Analysis with Related Compounds

Challenges and Future Directions

-

Synthetic Optimization:

-

Biological Profiling:

-

Direct data on this compound’s bioactivity is limited. High-throughput screening could reveal novel therapeutic targets.

-

-

Material Science Potential:

-

Computational studies to predict electronic properties (e.g., HOMO/LUMO levels) would guide OLED/OPV applications.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume